Ftalocianina de Molibdeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molybdenum Phthalocyanine is a type of phthalocyanine, which is a large, aromatic, macrocyclic, organic compound. It is composed of four isoindole units linked by a ring of nitrogen atoms . Phthalocyanines are known for their thermal and chemical stability, and they have been extensively studied due to their unique molecular structures, light absorption properties that produce strong, bright colors .

Synthesis Analysis

Molybdenum Phthalocyanine can be synthesized via solid-state reaction between ammonium heptamolybdate and phthalonitrile in a reflux system at 300 °C for 3 hours . The synthesis, characterization, and structural analysis of novel phthalocyanine derivatives have been discussed in several studies .

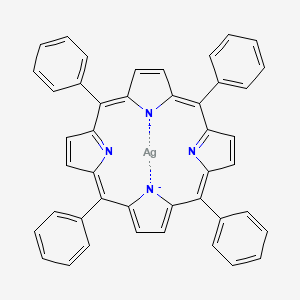

Molecular Structure Analysis

The molecular structure optimization and harmonic vibrational frequencies of nanocrystalline metal-free phthalocyanine were investigated using the density functional theory (DFT) implemented in the Gaussian 09 program through B3LYP/6-311G basis set . The structure-property relationship of phthalocyanine materials and phthalocyanine-based electrocatalysts has been examined in various studies .

Chemical Reactions Analysis

Phthalocyanines have been used in various chemical reactions, including the oxygen reduction reaction (ORR), the carbon dioxide reduction reaction (CO2RR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER) . The mechanisms of these different electrochemical reactions have been proposed based on the studies .

Physical And Chemical Properties Analysis

Phthalocyanines are dark gray or black powder with a metallic luster . They have a high molar mass and are insoluble . They have unique physical and chemical properties due to their high chemical, mechanical, and thermal stability .

Aplicaciones Científicas De Investigación

Detección de Gases

Ftalocianina de Molibdeno: se ha estudiado por su potencial en aplicaciones de detección de gases. La estructura del compuesto le permite interactuar con varios gases, lo que lo hace adecuado para detectar y monitorear la calidad del aire. Por ejemplo, MoPc se puede integrar en heteroestructuras con materiales como disulfuro de molibdeno para mejorar la sensibilidad y la selectividad de los sensores de gas {svg_1}. Estos sensores pueden detectar compuestos orgánicos volátiles (VOC), que son cruciales para el monitoreo ambiental y la seguridad industrial.

Terapia Fotodinámica

En el campo médico, MoPc muestra promesa en terapia fotodinámica (PDT). La PDT es un tratamiento que utiliza compuestos sensibles a la luz para generar especies reactivas de oxígeno que pueden matar células cancerosas. MoPc, con su fuerte absorción en las regiones roja e infrarroja cercana, puede ser activado por la luz para producir especies citotóxicas, ofreciendo una vía potencial para terapias contra el cáncer dirigidas {svg_2}.

Fotovoltaica

La industria fotovoltaica se beneficia del uso de MoPc debido a sus excelentes propiedades ópticas. MoPc puede servir como un cromóforo funcional en las células solares, absorbiendo la luz solar y convirtiéndola en electricidad. Su estabilidad y capacidad para generar portadores de carga lo convierten en un componente valioso en el desarrollo de paneles solares más eficientes {svg_3}.

Electrónica Molecular

Electrónica molecular: es otra área donde MoPc está ganando atención. Sus propiedades electrónicas únicas le permiten funcionar como un componente en circuitos moleculares. MoPc se puede utilizar para crear películas delgadas que exhiben un comportamiento semiconductor, lo cual es esencial para la miniaturización de dispositivos electrónicos {svg_4}.

Óptica No Lineal

Materiales ópticos no lineales: son cruciales para aplicaciones como la conmutación óptica y la modulación. MoPc se ha identificado como un material potencial para la óptica no lineal debido a su alta respuesta óptica no lineal, que puede aprovecharse en el desarrollo de tecnologías de comunicación óptica {svg_5}.

Catálisis

Por último, MoPc se explora por sus propiedades catalíticas. Puede actuar como catalizador en varias reacciones químicas, incluida la oxidación de compuestos orgánicos. Esta aplicación es particularmente relevante en el campo de la química verde, donde MoPc puede ayudar en el desarrollo de procesos ecológicos {svg_6}.

Mecanismo De Acción

Target of Action

Molybdenum phthalocyanine primarily targets cellular components involved in oxidative stress and electron transport. Its primary role is to act as a photosensitizer in photodynamic therapy (PDT), where it targets tumor cells by generating reactive oxygen species (ROS) upon light activation .

Mode of Action

Upon light activation, molybdenum phthalocyanine absorbs photons and transitions to an excited state. This excited state interacts with molecular oxygen to produce singlet oxygen and other ROS. These reactive species cause oxidative damage to cellular components, leading to cell death, particularly in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by molybdenum phthalocyanine is the oxidative stress pathway. The generated ROS can damage lipids, proteins, and DNA, leading to apoptosis or necrosis of the targeted cells. This disruption in cellular homeostasis triggers downstream effects such as activation of caspases and other apoptotic pathways .

Pharmacokinetics

The pharmacokinetics of molybdenum phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered intravenously, allowing for rapid distribution to tissues. Its bioavailability is influenced by its solubility and stability in biological environments. Metabolism primarily occurs in the liver, and excretion is through the renal and biliary systems .

Result of Action

The molecular and cellular effects of molybdenum phthalocyanine’s action include the induction of oxidative stress, leading to cell membrane damage, mitochondrial dysfunction, and DNA fragmentation. These effects culminate in the death of cancer cells, making it an effective agent in photodynamic therapy .

Action Environment

Environmental factors such as light intensity, oxygen availability, and the presence of antioxidants can influence the efficacy and stability of molybdenum phthalocyanine. Optimal light conditions are crucial for its activation, while sufficient oxygen levels are necessary for ROS generation. Antioxidants in the environment can mitigate the compound’s effectiveness by neutralizing ROS .

Direcciones Futuras

The application of phthalocyanines in innovative materials in photo-applications has been reviewed, providing a brief and direct insight on the latest milestones in phthalocyanine photonic-based science . The preparation and gas-sensing properties of two-dimensional molybdenum disulfide/one-dimensional copper phthalocyanine heterojunction have also been studied .

Análisis Bioquímico

Biochemical Properties

Molybdenum Phthalocyanine plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions. For instance, Molybdenum Phthalocyanine can interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates . Additionally, it has been shown to interact with superoxide dismutase, contributing to its antioxidant properties . These interactions are primarily driven by the ability of Molybdenum Phthalocyanine to undergo reversible redox changes, making it an effective mediator in biochemical processes.

Cellular Effects

Molybdenum Phthalocyanine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Molybdenum Phthalocyanine has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of Molybdenum Phthalocyanine involves its ability to bind to biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, Molybdenum Phthalocyanine has been shown to inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species . Additionally, it can activate certain transcription factors, leading to changes in gene expression that influence cellular responses . These effects are mediated through the binding interactions of Molybdenum Phthalocyanine with specific biomolecules, which alter their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Molybdenum Phthalocyanine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Molybdenum Phthalocyanine is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to light or oxidative stress can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that Molybdenum Phthalocyanine can induce adaptive responses in cells, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of Molybdenum Phthalocyanine vary with different dosages in animal models. At low doses, it has been shown to enhance cellular functions and promote tissue repair . At high doses, Molybdenum Phthalocyanine can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects are maximized at optimal dosages, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

Molybdenum Phthalocyanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes such as aldehyde oxidase and sulfite oxidase, influencing the metabolism of aldehydes and sulfites . Additionally, Molybdenum Phthalocyanine can affect the levels of metabolites by altering the balance between anabolic and catabolic processes . These interactions highlight the role of Molybdenum Phthalocyanine in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Molybdenum Phthalocyanine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, Molybdenum Phthalocyanine can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of Molybdenum Phthalocyanine plays a critical role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, Molybdenum Phthalocyanine has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of molybdenum phthalocyanine can be achieved through a reaction between phthalonitrile and molybdenum chloride. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The synthesis pathway involves several steps, including the preparation of the starting materials, the reaction itself, and the purification of the final product.", "Starting Materials": [ "Phthalonitrile", "Molybdenum chloride", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve phthalonitrile in a suitable solvent and add molybdenum chloride to the solution.", "Step 2: Heat the mixture to a suitable temperature and add a catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture for a suitable period of time to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent to remove any impurities.", "Step 6: Dry the final product under vacuum to obtain pure molybdenum phthalocyanine." ] } | |

Número CAS |

15152-82-6 |

Fórmula molecular |

C32H16MoN8 |

Peso molecular |

608.46 |

Origen del producto |

United States |

Q & A

Q1: What makes Molybdenum phthalocyanine (Mo-Pc) a promising candidate for producing high specific activity Molybdenum-99 (Mo-99)?

A1: Mo-Pc shows promise due to its suitability for the Szilard-Chalmers effect, a recoil reaction triggered by neutron irradiation [, ]. This process can produce Mo-99 with significantly higher specific activity than traditional methods using Molybdenum trioxide (MoO3) targets []. This is crucial for developing smaller, more efficient radioisotope generators for medical applications [].

Q2: How is Mo-Pc synthesized, and what are its key structural characteristics?

A2: Mo-Pc can be synthesized through a solid-state reaction between ammonium heptamolybdate and phthalonitrile at high temperatures (around 300°C) []. The resulting compound, Phthalocyanine–oxymolybdenum(IV) with the molecular formula MoOC32H16N8, is a stable, diamagnetic complex [].

Q3: Can you elaborate on the spectroscopic properties of Mo-Pc?

A3: Mo-Pc exhibits characteristic Q-band absorption in the UV-Vis spectrum between 600 and 750 nm, depending on the solvent used []. Splitting of the absorption peak in solvents like tetrahydrofuran and dimethylformamide suggests protonation of the molecule [].

Q4: What is the significance of optimizing the extraction process for Mo-99 from irradiated Mo-Pc?

A4: Efficient extraction of Mo-99 from the irradiated Mo-Pc target is crucial for maximizing yield and achieving high specific activity []. Studies have investigated various solvents and extraction parameters to optimize this process and determine the ideal conditions for high yield and purity of the Mo-99 product [].

Q5: What are the potential applications of Mo-Pc beyond radioisotope production?

A5: Research suggests Mo-Pc displays rectification properties when sandwiched between different metal electrodes, particularly in the presence of polar impurities []. This characteristic hints at its potential use in electronic devices. Additionally, studies have explored the electrochromic behavior of Mo-Pc oxide, suggesting possible applications in display technologies [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)